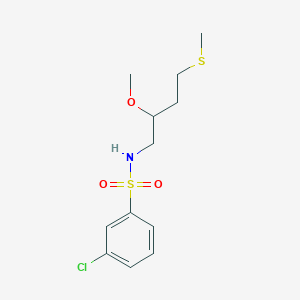
Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate is a chemical compound with the molecular formula C7H10F3NO4 . It is a versatile compound used in various scientific research applications due to its unique structural features and functional groups.
Molecular Structure Analysis
The molecular structure of Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate consists of seven carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and four oxygen atoms . The average mass of the molecule is 229.154 Da .Scientific Research Applications
Synthetic Applications in Organic Chemistry
Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate serves as a versatile precursor in the synthesis of complex organic molecules. For example, it has been used in regioselective synthetic routes to generate 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates. This process involves selective protection and reaction with phenylhydrazine hydrochloride, demonstrating a complete reversal of regioselectivity in comparison to similar substrates. The final products have potential applications in pharmaceuticals and agrochemicals due to their structural diversity and biological activity potential (Ashton & Doss, 1993).
Development of Trifluoromethyl Heterocycles
Another significant application includes the development of diverse trifluoromethyl heterocycles, highlighting the compound's role as a highly versatile intermediate. Through catalyzed carbene X-H insertion reactions, a wide range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized. This versatility underscores the importance of ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate in medicinal chemistry and materials science due to the unique properties imparted by the trifluoromethyl group (Honey et al., 2012).
Pest Control Agents: Novel Chiral Butanoate Esters
In the realm of agricultural science, derivatives of ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate have been explored as novel chiral butanoate esters (juvenogens) for potential use in insect pest control. These compounds, activated biochemically, showcase the compound's utility in developing environmentally friendly pest management strategies. The synthesis of these esters involves stereoselective processes, highlighting the importance of ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate in creating bioactive molecules with specific stereochemical configurations (Wimmer et al., 2007).
Polymer Science Applications
Furthermore, ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate's derivatives have been utilized in the synthesis of branched acrylic copolymers using reversible addition-fragmentation chain transfer (RAFT) polymerization. This highlights its utility in polymer science, particularly in the development of materials with unique properties such as enhanced strength, durability, and chemical resistance. The ability to control the molecular architecture of polymers using this compound as a building block opens up new avenues in materials science and engineering (Vo et al., 2007).
Safety and Hazards
properties
IUPAC Name |
ethyl (2Z)-4,4,4-trifluoro-3-hydroxy-2-methoxyiminobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO4/c1-3-15-6(13)4(11-14-2)5(12)7(8,9)10/h5,12H,3H2,1-2H3/b11-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLZTCLDNHBPTL-WCIBSUBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2744847.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744851.png)


![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)

![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2744861.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide](/img/structure/B2744862.png)
![dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate](/img/structure/B2744863.png)
